molecular formula C15H10N4O3S B5549169 2-{[(5-nitro-1H-benzimidazol-2-yl)methyl]thio}-1,3-benzoxazole

2-{[(5-nitro-1H-benzimidazol-2-yl)methyl]thio}-1,3-benzoxazole

Cat. No. B5549169
M. Wt: 326.3 g/mol
InChI Key: AKYRFPVYJQICLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzimidazole is a type of organic compound formed from benzene and imidazole. It’s a heterocyclic aromatic compound that’s important in a variety of biological and industrial applications . Benzoxazole is another organic compound, which is a fusion of benzene and oxazole . Both of these compounds are known for their wide range of chemical and biological properties .

Scientific Research Applications

Antiprotozoal Agents

The benzimidazole core of the compound is a significant pharmacophore in the development of antiprotozoal drugs. Its structural similarity to known antiprotozoal drugs suggests its potential efficacy in treating parasitic diseases . The nitro group and the benzoxazole moiety could enhance its activity against specific protozoa, making it a candidate for further drug development.

Antimicrobial Activity

Benzimidazole derivatives, including those with a benzoxazole ring, have been documented to possess antimicrobial properties . The presence of electron-withdrawing groups, such as the nitro group in this compound, could improve its effectiveness against pathogens like P. aeruginosa and K. pneumonia .

Anticancer Research

Compounds with a benzimidazole structure have shown promise in anticancer research. The electron-withdrawing nitro group and the potential intercalative properties of the benzoxazole ring could make this compound a valuable tool in studying cancer cell lines and developing new chemotherapeutic agents .

Antihypertensive Studies

Benzimidazole derivatives are known to exhibit antihypertensive activity. The unique combination of benzimidazole and benzoxazole rings in this compound may offer a new avenue for the design of antihypertensive drugs, potentially acting on specific pathways to lower blood pressure .

Anthelmintic Applications

The benzimidazole moiety is a well-known scaffold in anthelmintic drugs. This compound could be explored for its efficacy against helminth infections, possibly offering a novel treatment option with a different mode of action compared to existing medications .

Organic Synthesis and Drug Design

The compound’s structure, featuring both benzimidazole and benzoxazole rings, makes it an interesting candidate for organic synthesis and drug design. It could serve as a building block for creating a variety of novel compounds with diverse biological activities .

properties

IUPAC Name

2-[(6-nitro-1H-benzimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O3S/c20-19(21)9-5-6-10-12(7-9)17-14(16-10)8-23-15-18-11-3-1-2-4-13(11)22-15/h1-7H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYRFPVYJQICLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(5-nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}-1,3-benzoxazole

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